molecular formula C27H46N8O9S B14210935 L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine CAS No. 827018-38-2

L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine

Cat. No.: B14210935
CAS No.: 827018-38-2
M. Wt: 658.8 g/mol
InChI Key: FQFMKECDYWAOOF-LOVVWNRFSA-N
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Description

L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine is a peptide compound composed of seven amino acids: alanine, glutamine, proline, methionine, and additional alanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in wound healing and tissue regeneration.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, it may bind to cell surface receptors, triggering intracellular signaling cascades that promote cell proliferation and differentiation. The presence of methionine and glutamine residues can enhance its antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in parenteral nutrition and cell culture.

    L-Alanyl-L-proline: A dipeptide studied for its potential antihypertensive effects.

    L-Alanyl-L-methionine: A dipeptide with antioxidant properties.

Uniqueness

L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of alanine, glutamine, proline, and methionine residues makes it particularly interesting for research in protein interactions and therapeutic applications.

Properties

CAS No.

827018-38-2

Molecular Formula

C27H46N8O9S

Molecular Weight

658.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C27H46N8O9S/c1-13(28)21(37)30-14(2)23(39)34-18(8-9-20(29)36)26(42)35-11-6-7-19(35)25(41)31-15(3)22(38)33-17(10-12-45-5)24(40)32-16(4)27(43)44/h13-19H,6-12,28H2,1-5H3,(H2,29,36)(H,30,37)(H,31,41)(H,32,40)(H,33,38)(H,34,39)(H,43,44)/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

FQFMKECDYWAOOF-LOVVWNRFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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